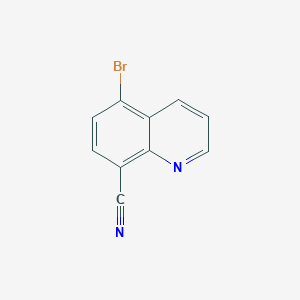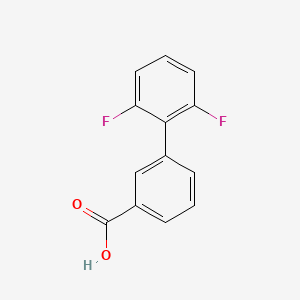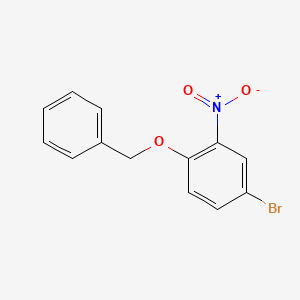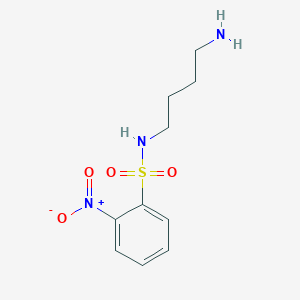
N-(4-Aminobutyl)-2-nitrobenzolsulfonamid
Übersicht
Beschreibung
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C10H15N3O4S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Aminobutyl)-2-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminobutyl)-2-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemilumineszenz in Bioassays
N-(4-Aminobutyl)-2-nitrobenzolsulfonamid: , auch bekannt als N-(4-Aminobutyl)-N-ethylisoluminol oder ABEI, wird hauptsächlich als Chemilumineszenzreagenz verwendet . Es ist an Bioassays beteiligt, bei denen seine lumineszierenden Eigenschaften zur Detektion spezifischer Analyten eingesetzt werden. Diese Anwendung ist entscheidend in der medizinischen Diagnostik, der Umweltüberwachung und der Lebensmittelsicherheitsprüfung.
Immunoassays
Die Fähigkeit von ABEI, bei Oxidation Licht zu emittieren, macht es zu einem hervorragenden Label für Immunoassays . Es kann an Antikörper oder Antigene konjugiert werden, um verschiedene Biomoleküle zu detektieren. Dies ist besonders nützlich bei der Detektion von Hormonen, Medikamenten und Proteinen in der klinischen Diagnostik.
Umweltüberwachung
Schließlich wird ABEI in der Umweltüberwachung eingesetzt, um Schadstoffe und Toxine zu detektieren. Seine hohe Empfindlichkeit ermöglicht die Detektion geringer Konzentrationen gefährlicher Substanzen, was zum Umweltschutz und zur öffentlichen Gesundheit beiträgt.
Jede dieser Anwendungen nutzt die einzigartigen chemilumineszierenden Eigenschaften von This compound, was es zu einem vielseitigen Werkzeug in der wissenschaftlichen Forschung macht. Die Fähigkeit der Verbindung, unter bestimmten Bedingungen Licht zu emittieren, bietet eine nicht-invasive und hochsensitive Methode für verschiedene analytische und diagnostische Zwecke. Informationen basieren auf den Eigenschaften der Chemikalie und den gängigen Anwendungen im Bereich .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, also known as Agmatine, is a natural metabolite of the amino acid arginine . It primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These targets play crucial roles in various physiological processes, including cardiovascular regulation, neuroprotection, and psychiatric conditions .
Mode of Action
Agmatine interacts with its targets through modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis . These interactions result in various physiological effects, such as mildly reducing heart rate and blood pressure .
Biochemical Pathways
Agmatine affects several biochemical pathways. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . These affected pathways and their downstream effects are crucial for the compound’s potential indications for diabetes, neuroprotection, and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of Agmatine is still under investigation . Isotopic labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes . This can help in understanding the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Agmatine’s action are diverse, given its multiple targets and modes of action. It has several physiological effects, including cardioprotection, neuroprotection, and potential therapeutic effects on psychiatric conditions such as depression, anxiety, schizophrenia, and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Agmatine. For instance, Agmatine-functionalized graphene composite (ABEI-GC) exhibited excellent electrochemiluminescence (ECL) activity This suggests that the compound’s action can be influenced by the presence of other substances, such as graphene composites
Eigenschaften
IUPAC Name |
N-(4-aminobutyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15/h1-2,5-6,12H,3-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRGPMZEKSCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462394 | |
| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211512-13-9 | |
| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
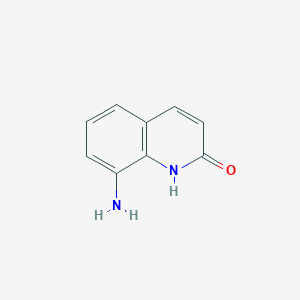
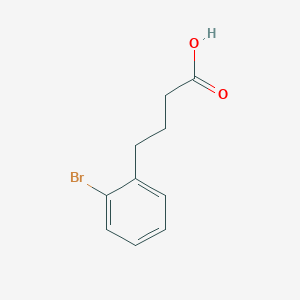


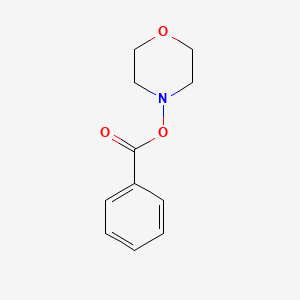
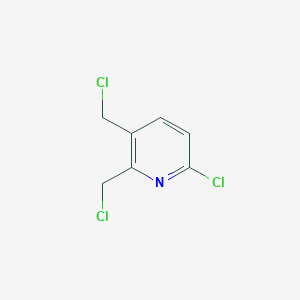
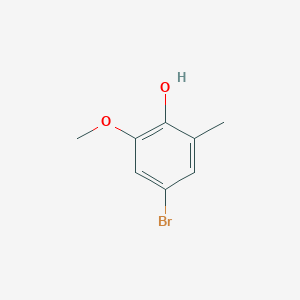

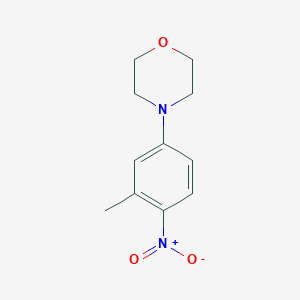
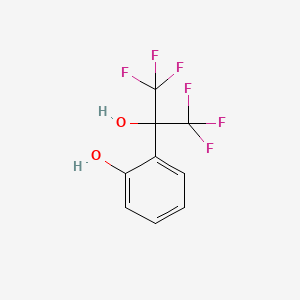
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)
